3-Bromopyridine hydrochloride

Description

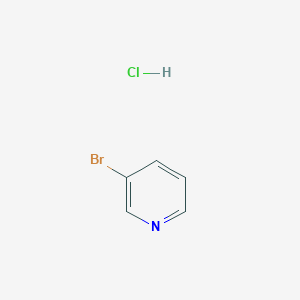

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-bromopyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN.ClH/c6-5-2-1-3-7-4-5;/h1-4H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHLOYUCIKWPAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334869 | |

| Record name | 3-Bromopyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65520-08-3 | |

| Record name | 3-Bromopyridine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromopyridine and Its Hydrochloride Derivatives

Direct Bromination Approaches

Direct bromination of the pyridine (B92270) ring presents a straightforward route to 3-bromopyridine (B30812), though it is often complicated by the inherent electronic properties of the pyridine nucleus.

The pyridine ring is electronically analogous to nitrobenzene, rendering it less susceptible to electrophilic aromatic substitution compared to benzene. wikipedia.org The electronegative nitrogen atom deactivates the ring towards electrophiles, making reactions like Friedel-Crafts alkylation or acylation difficult as they tend to result in addition at the nitrogen atom. wikipedia.org Consequently, electrophilic substitution on the pyridine ring is suppressed. wikipedia.org

Despite this deactivation, direct bromination can be achieved, typically under harsh conditions. The reaction generally requires high temperatures, often in the range of 200°C or higher, when a mixture of bromine and pyridine is heated. googleapis.com A more effective approach involves the bromination of a pyridine salt, such as pyridine hydrobromide, which can improve the yield of the desired monobrominated product. googleapis.comacs.org The procedure often involves heating a perbromide of pyridine hydrobromide at temperatures between 230-250°C. acs.org Another method involves reacting pyridine with bromine in the presence of 80-95% sulfuric acid at 130-140°C for several hours. google.compatsnap.com

To circumvent the need for such high temperatures, the use of pyridine N-oxides has been explored. The N-oxide function activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. wikipedia.orggcwgandhinagar.comresearchgate.net Following bromination, the oxygen atom can be removed through a deoxygenation step, for instance, using zinc dust, to yield the brominated pyridine. wikipedia.org

The regioselectivity of pyridine bromination is a critical aspect, with the 3-position being the most electron-rich carbon and thus the primary site for electrophilic attack in the absence of activating groups. wikipedia.org However, achieving high selectivity for 3-bromination can be challenging, as the reaction conditions significantly influence the product distribution. For instance, direct bromination can often lead to the formation of polybrominated byproducts, such as 3,5-dibromopyridine (B18299). googleapis.comacs.org

The use of catalysts can influence the reaction's course. While traditional electrophilic substitution catalysts like strong electrophiles are common for aromatic halogenations, their application to pyridine is not straightforward. cdnsciencepub.comcdnsciencepub.com It has been speculated that pyridine-halogen complexes may act as a source of positive halogen, but this has not been definitively proven. cdnsciencepub.comcdnsciencepub.com The addition of pyridinium (B92312) salts has been shown to increase the rate of bromination in solvents like acetic acid, though this is often considered a general salt effect rather than specific catalysis by the pyridinium ion. cdnsciencepub.comcdnsciencepub.comresearchgate.net

More recent developments have focused on achieving meta-selective bromination under milder conditions. An electrochemical protocol utilizing directing groups has been developed, allowing for the regioselective bromination of pyridine derivatives at the meta-position at room temperature without the need for catalysts or oxidants. acs.org This method has demonstrated yields ranging from 28-95%. acs.org Another approach involves the use of hydrobromic acid and hydrogen peroxide under milder conditions (70–120°C), which has been reported to produce moderate yields of 3-bromopyridine. google.com

| Method | Reagents | Conditions | Key Observations | Reference |

|---|---|---|---|---|

| High-Temperature Bromination | Pyridine, Bromine | ~200°C | Low yield of 3-bromopyridine, significant tar formation. | googleapis.com |

| Perbromide of Pyridine Hydrobromide | Pyridine hydrobromide, Bromine | 230-250°C | Improved yield of 3-bromopyridine and 3,5-dibromopyridine. | acs.org |

| Sulfuric Acid Medium | Pyridine, Bromine, H₂SO₄ (80-95%) | 130-140°C, 7-8 hours | A method suitable for larger scale synthesis. | google.compatsnap.com |

| Pyridine N-Oxide Route | Pyridine N-oxide, Bromine, then deoxygenation | Varies | Activates ring for substitution, primarily at C2 and C4. | wikipedia.orggcwgandhinagar.comresearchgate.net |

| Hydrogen Peroxide Method | Pyridine, HBr, H₂O₂ | 70–120°C | Milder conditions, moderate yields. | google.com |

| Electrochemical Bromination | Pyridine derivatives with directing groups, Bromine salts | Room temperature | High regioselectivity for meta-position, yields 28-95%. | acs.org |

Indirect Synthesis Pathways

Due to the challenges associated with direct bromination, indirect methods provide valuable alternatives for the synthesis of 3-bromopyridine.

The Sandmeyer reaction is a well-established method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. This approach is applicable to the synthesis of 3-bromopyridine starting from 3-aminopyridine. google.compatsnap.compatsnap.com The process involves the diazotization of 3-aminopyridine, typically using a nitrite (B80452) source in an acidic medium, followed by reaction with a copper(I) bromide catalyst to introduce the bromine atom. patsnap.com While effective, a significant drawback of this method is the higher cost of the starting material, 3-aminopyridine, which can make it less suitable for large-scale industrial production. google.com

The diazotization-bromination of aminopyridines can be a complex process. For instance, the bromination kinetics of 5-substituted 2-aminopyridines have been studied, showing that the heterocyclic compounds react as their free bases. rsc.org The Sandmeyer reaction has also been utilized in the synthesis of other substituted halopyridines, highlighting its versatility in heterocyclic chemistry. researchgate.net

Functional group interconversion provides another strategic route to 3-bromopyridine. One such method involves the decarboxylative halogenation of pyridinecarboxylic acids. For example, nicotinic acid (pyridine-3-carboxylic acid) can be converted to 3-bromopyridine through a process that involves the formation of a mercury(II) salt followed by thermal degradation. google.com However, this method requires the use of toxic mercury compounds and high temperatures. google.com

Another approach involves the isomerization of other bromopyridine isomers. It has been shown that 3-bromopyridine can be formed from the isomerization of other bromoarenes under the influence of a strong, non-nucleophilic base. rsc.org Mechanistic studies suggest that this isomerization can proceed through a pyridyne intermediate. rsc.org

Furthermore, 3-bromopyridine can be functionalized to produce a variety of other 3-substituted pyridines. For instance, effective lithiation of 3-bromopyridine at low temperatures allows for the generation of 3-lithiopyridine, which can then react with various electrophiles to create new carbon-carbon or carbon-heteroatom bonds. researchgate.net This highlights the utility of 3-bromopyridine as a key intermediate in the synthesis of more complex pyridine derivatives.

Formation of Hydrochloride Salts for Enhanced Stability and Reactivity

Pyridine and its derivatives are basic compounds and readily form salts with acids. The hydrochloride salt of 3-bromopyridine is a common and useful form of this compound. nih.gov The formation of the hydrochloride salt is typically achieved by reacting the free base, 3-bromopyridine, with hydrochloric acid. smolecule.com

There are several advantages to converting 3-bromopyridine to its hydrochloride salt. One of the primary benefits is enhanced stability. For instance, 4-bromopyridine (B75155) is known to be unstable, and it is commercially available as its hydrochloride salt to improve its shelf life. thieme-connect.com Similarly, forming the hydrochloride salt of 3-bromopyridine can improve its handling and storage characteristics.

The hydrochloride salt can also influence the reactivity and purification of the compound. In some synthetic procedures, the bromination of pyridine hydrochloride is employed directly, and the resulting 3-bromopyridine hydrochloride can be distilled from the reaction mixture as it is formed. googleapis.com The formation of the salt can also enhance the solubility of the compound in certain solvents. smolecule.com For subsequent reactions, the free base can be easily regenerated by neutralization with a base. thieme-connect.com

| Compound Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| 3-Bromopyridine | C₅H₄BrN | Target compound |

| This compound | C₅H₅BrClN | Stable salt of the target compound |

| Pyridine | C₅H₅N | Starting material |

| Bromine | Br₂ | Brominating agent |

| Pyridine hydrobromide | C₅H₆BrN | Intermediate in direct bromination |

| Pyridine N-oxide | C₅H₅NO | Activated intermediate for bromination |

| 3,5-Dibromopyridine | C₅H₃Br₂N | Byproduct of direct bromination |

| 3-Aminopyridine | C₅H₆N₂ | Starting material for Sandmeyer reaction |

| Nicotinic acid | C₆H₅NO₂ | Starting material for decarboxylative bromination |

| Hydrochloric acid | HCl | Reagent for hydrochloride salt formation |

| Hydrogen peroxide | H₂O₂ | Oxidant in a milder bromination method |

| Sulfuric acid | H₂SO₄ | Reaction medium for bromination |

| 4-Bromopyridine | C₅H₄BrN | Isomer of 3-bromopyridine |

| 3-Lithiopyridine | C₅H₄LiN | Reactive intermediate |

Reactivity and Mechanistic Studies of 3 Bromopyridine Hydrochloride

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental process for converting the relatively inert carbon-bromine bond into a more reactive carbon-metal bond, thereby generating potent organometallic nucleophiles.

The conversion of 3-bromopyridine (B30812) to 3-lithiopyridine is a key step in the synthesis of various 3-substituted pyridines. This transformation is typically achieved through a halogen-metal exchange reaction with an organolithium reagent, such as n-butyllithium (n-BuLi). Research has demonstrated that the generation of 3-lithiopyridine can be performed cleanly by using toluene (B28343) as a solvent at low temperatures, such as -50°C. princeton.eduresearchgate.net This intermediate is highly reactive and can be trapped with various electrophiles to afford useful building blocks. researchgate.net For instance, reacting the in situ generated 3-lithiopyridine with triisopropyl borate (B1201080), followed by an aqueous workup, yields 3-pyridine boronic acid in high purity. researchgate.net The 3-lithiopyridine intermediate has been utilized in the synthesis of inhibitors of N-riboside hydrolases and various other functionalized pyridine (B92270) derivatives. researchgate.net

| Reagent System | Solvent | Temperature | Intermediate | Application Example | Yield |

| n-Butyllithium (n-BuLi) | Toluene | -50°C | 3-Lithiopyridine | Synthesis of 3-pyridine boronic acid | 87% princeton.eduresearchgate.net |

| i-PrMgCl then n-BuLi | THF | -20°C | 3-Pyridylmagnesium/lithium ate complex | Functionalization of bromopyridines with acidic protons | Varies nih.govresearchgate.net |

Beyond lithiation, 3-bromopyridine serves as a precursor for the formation of other valuable organometallic reagents, notably organozinc and organomanganese compounds. nih.gov These reagents can be prepared through the direct insertion of highly active metals, often referred to as Rieke metals, into the carbon-bromine bond. nih.govnih.gov

The direct reaction of active zinc with 3-bromopyridine to form 3-pyridylzinc bromide can be challenging in standard solvents like THF. nih.gov However, the addition of lithium chloride has been shown to facilitate the oxidative addition, enabling the formation of the desired organozinc reagent. nih.gov These stable 3-pyridylzinc bromides can then undergo coupling reactions with a variety of electrophiles under mild conditions. nih.govnih.gov

Similarly, highly active manganese can be used to prepare Grignard-type organomanganese reagents from 3-bromopyridine. nih.govnih.gov These organomanganese compounds also exhibit excellent reactivity in subsequent coupling reactions with various electrophiles, providing a practical route to 3-substituted pyridine derivatives. nih.govnih.gov

Cross-Coupling Reactions

Cross-coupling reactions are powerful C-C and C-N bond-forming methodologies in which 3-bromopyridine is a common substrate. wikipedia.org These reactions are typically catalyzed by transition metal complexes, most notably palladium.

Palladium-catalyzed reactions are central to the functionalization of 3-bromopyridine.

Suzuki-Miyaura Coupling : This reaction couples 3-bromopyridine with an organoboron species, such as a boronic acid or its ester, to form a new carbon-carbon bond. wikipedia.orgharvard.edu It is widely used for the synthesis of biaryl and hetero-biaryl compounds. researchgate.net A common catalytic system for this transformation involves Pd(OAc)₂ with a phosphine (B1218219) ligand like PPh₃ in an aqueous solvent system. researchgate.net The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. rsc.org

Heck Reaction : The Heck (or Mizoroki-Heck) reaction involves the palladium-catalyzed coupling of 3-bromopyridine with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The mechanism proceeds through oxidative addition of the aryl bromide to a Pd(0) species, followed by alkene insertion and subsequent beta-hydride elimination. wikipedia.org This reaction is a powerful tool for the vinylation of aryl halides. beilstein-journals.orgnih.gov

Buchwald–Hartwig Amination : This reaction forms a carbon-nitrogen bond by coupling 3-bromopyridine with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The development of this method has significantly expanded the ability to synthesize aryl amines. wikipedia.org The catalytic cycle involves oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination to yield the product. wikipedia.org The choice of ligand is critical, with sterically hindered phosphine ligands often being employed. chemspider.com

| Reaction Name | Coupling Partner | Catalyst System (Example) | Key Bond Formed |

| Suzuki-Miyaura | Organoboron compound | Pd(OAc)₂ / PPh₃ | C-C researchgate.net |

| Heck | Alkene | Pd(OAc)₂ / PPh₃ | C-C (vinyl) wikipedia.orgbeilstein-journals.org |

| Buchwald-Hartwig | Amine | [Pd₂(dba)₃] / (±)-BINAP | C-N wikipedia.orgchemspider.com |

While palladium is the most prominent catalyst, other transition metals can also be employed in coupling reactions involving 3-bromopyridine derivatives. For instance, copper-catalyzed coupling reactions of 3-pyridylzinc bromide have been reported. nih.gov Nickel catalysts have also been explored for Suzuki-Miyaura reactions, although sometimes with lower yields compared to palladium systems. researchgate.net Furthermore, advancements in palladium catalysis include the development of ligand-free conditions. For example, the cyanation of 3-bromopyridine has been achieved using just 0.1 mol% of Pd(OAc)₂ with a non-toxic cyanide source, yielding the corresponding nitrile product. rsc.org

Nucleophilic Aromatic Substitution (SNAr) and Isomerization Pathways

Direct nucleophilic aromatic substitution (SNAr) on 3-bromopyridine is generally difficult due to the electron-rich nature of the pyridine ring and the position of the leaving group. However, recent research has uncovered a novel pathway that leverages isomerization to achieve selective substitution.

Mechanistic studies have shown that under certain basic conditions, 3-bromopyridine can undergo an isomerization to 4-bromopyridine (B75155). nih.govresearchgate.net This process is proposed to proceed through a pyridyne intermediate. nih.govresearchgate.net The isomerization is driven by a subsequent, more facile SNAr reaction at the 4-position of the newly formed 4-bromopyridine. nih.gov This tandem aryl halide isomerization/selective interception provides a powerful method for the 4-selective etherification, hydroxylation, and amination of 3-bromopyridines, using readily available starting materials to access less available 4-substituted pyridine products. nih.govrsc.org The use of hydroxide (B78521) bases, such as KOH ligated with 18-crown-6, can promote the isomerization. nih.gov

This pathway demonstrates that the reactivity of 3-bromopyridine is not limited to reactions at the C3 position but can be manipulated through strategic choice of reagents and conditions to achieve functionalization at other positions on the pyridine ring.

Radical Reactions and Photoredox Catalysis

Visible-light photoredox catalysis has become a powerful tool in organic synthesis for the generation of radical intermediates under mild conditions. nih.govrsc.orgscispace.com This methodology is applicable to a wide range of substrates, including organohalides like 3-bromopyridine, enabling transformations that are often difficult to achieve through traditional methods. acs.org The core principle involves a photocatalyst, typically a ruthenium or iridium complex, which, upon absorbing visible light, can initiate single-electron transfer (SET) processes with a substrate. rsc.orgscispace.com

In the context of 3-bromopyridine, photoredox catalysis can facilitate the homolytic cleavage of the C-Br bond to generate a 3-pyridyl radical. This highly reactive intermediate can then participate in various bond-forming reactions. For instance, hydrodehalogenation can be achieved using a suitable hydrogen atom donor. nih.gov More complex transformations, such as radical cyclizations and intramolecular additions, are also possible. nih.gov

The reaction conditions for these photoredox transformations are often simple, requiring only the photocatalyst and a sacrificial reagent. nih.gov The choice of photocatalyst is crucial, as its redox potential must be matched to the substrate. nih.gov For challenging substrates like aryl bromides, strongly reducing photosensitizers, such as certain bis-cyclometalated iridium complexes, are often employed. nih.gov The generation of radicals from alkyl carboxylic acids via N-hydroxyphthalimide esters and subsequent functionalization also highlights the versatility of photoredox catalysis in creating C-Br bonds from radical precursors. nih.gov This catalytic generation of radicals opens up novel reaction pathways for the functionalization of molecules like 3-bromopyridine. acs.org

C-H Bond Activation and Functionalization

Direct C-H bond activation is a highly desirable strategy in organic synthesis as it allows for the functionalization of ubiquitous C-H bonds, streamlining synthetic routes by avoiding pre-functionalization steps. tcichemicals.com Transition metal catalysts, particularly those based on ruthenium, rhodium, and palladium, are frequently employed for this purpose. tcichemicals.commdpi.comsemanticscholar.org

In the context of pyridine derivatives, C-H activation enables the direct formation of new carbon-carbon or carbon-heteroatom bonds. For example, ruthenium-catalyzed C-H arylation has been demonstrated, where a C-H bond on one aromatic ring is coupled with an aryl halide, such as a bromopyridine. mdpi.com These reactions often proceed via an oxidative addition pathway with low-valent metal complexes or a deprotonation pathway with higher-valent metal complexes in the presence of a base. mdpi.com

While direct C-H functionalization of 3-bromopyridine itself is a specific area of ongoing research, the principles have been established with related substrates. For instance, ruthenium catalysts have been used for the multiple C-H bond arylation of 2-phenylpyridine (B120327) with 2-bromopyridine. mdpi.com The presence of a directing group on the substrate is often key to achieving high regioselectivity, as it positions the metal catalyst in proximity to a specific C-H bond. nih.gov The development of these catalytic systems provides a powerful and atom-economical approach to modifying pyridine scaffolds. Bromide-mediated C-H functionalization has also been developed, where a bromine catalyst facilitates the in situ formation of a bromo-substituted intermediate that then undergoes further reaction. nih.gov

Applications in Advanced Organic Synthesis

As a Building Block for Complex Heterocyclic Compounds

The structure of 3-bromopyridine (B30812) is fundamental to its role as a versatile building block for creating more complex heterocyclic structures. google.com The bromine atom at the 3-position is amenable to substitution through various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups and the construction of intricate molecular architectures. wikipedia.org

3-Bromopyridine is extensively used as a substrate in numerous palladium-catalyzed cross-coupling reactions to synthesize 3-substituted pyridines. These reactions are cornerstone methods for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples 3-bromopyridine with various boronic acids or their derivatives to form biaryl compounds. For instance, Pd(OAc)₂ has been shown to be a highly efficient catalyst for the Suzuki-Miyaura coupling of 3-bromopyridine with potassium aryltrifluoroborates in aqueous systems. researchgate.net The reaction is also used to create diheteroaromatic ketones, such as the coupling of 3-thienyl DABO boronate with 3-bromopyridine. acs.org The Suzuki reaction is a widely used method to introduce a 3-pyridyl moiety into molecules. orgsyn.orgwikipedia.org

Heck Reaction: The Heck reaction involves the coupling of 3-bromopyridine with alkenes to form substituted alkenes. wikipedia.orgwikipedia.org This method has been successfully applied to various aryl bromides, including 3-bromopyridine, under different conditions, such as in aqueous media or using mechanochemistry. beilstein-journals.orgnih.gov For example, a convenient synthesis of 3-alkylpyridines is achieved through the palladium-catalyzed reaction of 3-bromopyridine with allylic alcohols. acs.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between 3-bromopyridine (or its derivatives like 2-amino-3-bromopyridine) and terminal alkynes. scirp.orgresearchgate.net This method is one of the most effective ways to create sp-sp² carbon-carbon bonds and is crucial for synthesizing substituted alkynes and conjugated systems. researchgate.netscirp.org The resulting 2-amino-3-alkynyl pyridines are important intermediates for synthesizing other heterocyclic compounds like indoles and quinolines. scirp.org

Table 1: Examples of Palladium-Catalyzed Coupling Reactions with 3-Bromopyridine Derivatives

| Coupling Reaction | Reactants | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| Sonogashira | 2-Amino-3-bromopyridine, Terminal Alkynes | Pd(CF₃COO)₂, PPh₃, CuI | 2-Amino-3-alkynylpyridines | 72% - 96% | scirp.org |

| Suzuki | 3-Bromopyridine, Potassium Phenyltrifluoroborate | Pd(OAc)₂ | 3-Phenylpyridine | High | researchgate.net |

The derivatives of 3-bromopyridine are critical starting materials for constructing fused heterocyclic ring systems, which are common scaffolds in biologically active molecules. For example, 2-amino-3-alkynyl pyridines, synthesized via the Sonogashira coupling of 2-amino-3-bromopyridine, serve as important precursors for the synthesis of fused systems like indole (B1671886) and quinoline (B57606) heterocyclic compounds. The strategic placement of functional groups allows for subsequent intramolecular cyclization reactions, leading to the formation of complex, multi-ring structures such as pyrrolo[2,1-b] scirp.orgresearchgate.netbenzothiazoles and other medicinally relevant scaffolds. beilstein-journals.org

Precursor for Advanced Chemical Intermediates

Beyond direct functionalization, 3-bromopyridine hydrochloride is a key precursor for generating a variety of advanced chemical intermediates, most notably organoboron and other organometallic compounds.

3-Pyridylboronic acid is a highly valuable reagent in organic synthesis, primarily for introducing the 3-pyridyl group via the Suzuki reaction. orgsyn.org A common and efficient method for its preparation involves the halogen-metal exchange of 3-bromopyridine. researchgate.netnih.gov This is typically achieved by reacting 3-bromopyridine with a strong organolithium reagent like n-butyllithium at low temperatures to form 3-lithiopyridine. This intermediate is then trapped with a borate (B1201080) ester, such as triisopropyl borate, followed by acidic workup to yield 3-pyridylboronic acid in high yields. orgsyn.orgresearchgate.net An improved protocol utilizes an "in situ quench" technique, where n-butyllithium is added to a solution containing both 3-bromopyridine and the borate ester, minimizing side reactions of the highly reactive 3-lithiopyridine intermediate. orgsyn.org

Table 2: Synthesis of 3-Pyridylboronic Acid from 3-Bromopyridine

| Step | Reagents & Conditions | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|

| 1. Halogen-Metal Exchange | 3-Bromopyridine, n-Butyllithium, Toluene (B28343), -50°C | 3-Lithiopyridine | — | researchgate.net |

The generation of 3-lithiopyridine from 3-bromopyridine is a gateway to other organometallic reagents. By using toluene as a solvent, 3-lithiopyridine can be cleanly generated and subsequently used to react with various electrophiles. researchgate.net This methodology has been extended to the preparation of corresponding organozinc reagents from 3-bromopyridine analogues, further expanding the synthetic utility of this starting material. researchgate.net

Role in Targeted Chemical Synthesis

Due to its versatility, 3-bromopyridine is an important intermediate in the targeted synthesis of complex molecules, particularly in the pharmaceutical industry. google.com For example, it is a key intermediate in the synthesis of the antidepressant zimeldine (B1683631) and the neurological drug preclamol. google.com In another instance, the Suzuki coupling of 3-pyridylborane (derived from 3-bromopyridine) with 1-bromo-3-(methylsulfonyl)benzene (B20138) was used to produce an intermediate for a potential central nervous system agent on a large scale. wikipedia.org These applications underscore the industrial importance of 3-bromopyridine as a reliable and versatile building block for high-value chemical products. google.com

Contributions to Materials Science Research

The applications of 3-bromopyridine extend into materials science, where it is used to create functionalized polymers and other advanced materials. chemimpex.comgoogle.com The incorporation of the pyridine (B92270) moiety can enhance properties such as thermal stability and conductivity, making these materials suitable for electronics applications. chemimpex.com Specifically, 3-bromopyridine has been identified as having applications in the field of photovoltaic materials, highlighting its role in the development of new technologies for renewable energy. google.com The electronic properties of the pyridine ring make it a valuable component in organic materials designed for light-harvesting or charge-transport functions.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost, making it well-suited for studying molecules like 3-bromopyridine (B30812) hydrochloride. DFT calculations are used to determine the electronic structure, optimized geometry, vibrational frequencies, and various other molecular properties. A common approach involves using hybrid functionals, such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), which has been shown to provide reliable results for similar pyridinium (B92312) systems. ijcrt.org

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For 3-bromopyridine hydrochloride, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.

Upon protonation of the nitrogen atom to form the pyridinium salt, significant changes in the geometry of the pyridine (B92270) ring are expected compared to the neutral 3-bromopyridine molecule. Theoretical studies on analogous pyridinium compounds suggest the following modifications:

The C-N bond lengths adjacent to the protonated nitrogen are expected to increase.

The internal C-N-C bond angle is predicted to widen.

Conversely, the C-C-N angles adjacent to the nitrogen atom may decrease to accommodate the steric and electronic changes from the N-H bond formation.

The electronic structure is also profoundly affected. The positive charge introduced by the proton is not localized solely on the nitrogen atom but is delocalized across the aromatic ring. This delocalization enhances the electrophilicity of the ring, a feature that can be visualized using Molecular Electrostatic Potential (MEP) maps. ijcrt.orgnih.gov On an MEP map, regions of positive potential (typically colored blue) indicate electrophilic sites susceptible to nucleophilic attack, while negative regions (colored red) indicate nucleophilic sites. For this compound, a significant area of positive potential would be anticipated around the pyridinium ring, highlighting its increased reactivity toward nucleophiles compared to neutral 3-bromopyridine.

| Parameter | 3-Bromopyridine (Neutral) | 3-Bromopyridinium Ion (in Hydrochloride Salt) | Expected Change |

| C2-N1 Bond Length | Shorter | Longer | Lengthening |

| C6-N1 Bond Length | Shorter | Longer | Lengthening |

| C2-N1-C6 Angle | Smaller | Larger | Increase |

| C-Br Bond Length | ~1.90 Å | Minor change, slight shortening possible | Minimal |

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. acs.org By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies can then be correlated with experimental spectra, aiding in the assignment of specific vibrational modes to observed absorption bands. ijcrt.orgacs.org

For this compound, the calculated vibrational spectrum would show characteristic shifts compared to neutral 3-bromopyridine:

N-H Vibrations: A prominent new band corresponding to the N-H stretching vibration would appear, typically in the region of 3000-3300 cm⁻¹.

Ring Vibrations: The protonation and positive charge delocalization alter the force constants of the ring bonds. This leads to shifts in the ring stretching and bending modes. For instance, the ring breathing mode is often sensitive to substitution and protonation. acs.org

C-Br Vibrations: The C-Br stretching and bending modes are also present, and their calculated frequencies can be compared with experimental data to confirm the structure.

Computational studies on similar molecules like 4-chloromethyl pyridine hydrochloride have demonstrated excellent agreement between vibrational frequencies calculated using the B3LYP/6-311++G(d,p) level of theory and experimental FT-IR and FT-Raman data, validating the use of this methodology for substituted pyridinium salts. ijcrt.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.org The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.comnih.gov

HOMO: Represents the ability to donate an electron.

LUMO: Represents the ability to accept an electron.

HOMO-LUMO Gap (ΔE): A small gap indicates high chemical reactivity and polarizability (a "soft" molecule), while a large gap implies high stability and low reactivity (a "hard" molecule). irjweb.commdpi.com

Table 2: Conceptual HOMO-LUMO Energy Comparison (Note: This table provides a conceptual comparison. The values are illustrative and not from specific calculations on this compound.)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Implication |

| 3-Bromopyridine (Neutral) | ~ -6.9 | ~ -1.5 | ~ 5.4 | High stability, lower reactivity. mdpi.comresearchgate.net |

| 3-Bromopyridinium Ion | Lowered (e.g., < -8.0) | Lowered (e.g., < -4.0) | Potentially altered | Increased electrophilicity and reactivity. |

Mechanistic Probing via Computational Simulations

Beyond static molecular properties, computational chemistry is instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, key structures such as intermediates and transition states can be identified, and reaction pathways can be charted.

Computational simulations can be used to explore potential reactions involving this compound. For many reactions, such as palladium-catalyzed cross-coupling or lithiation, the neutral 3-bromopyridine is the reactive species. Therefore, a mechanistic study involving the hydrochloride salt would first need to account for a deprotonation step to generate the free pyridine base before it can enter the main catalytic cycle.

DFT studies on related pyridinium systems have been used to investigate reaction mechanisms in detail. For example, the mechanism of direct C-H arylation of pyridine has been elucidated using DFT, showing the role of a transient N-methylation to form a pyridinium salt, which then undergoes the reaction. ntu.edu.sg Similarly, computational methods have been applied to understand the alkylation reactions of pyridinium precursors and the consequences of pyridinium reduction in solution. osu.eduprinceton.edu These studies provide a framework for how the reaction pathways of this compound could be computationally explored, identifying the most energetically favorable routes and explaining experimental observations.

A critical component of mechanistic studies is the identification and characterization of transition states—the highest energy points along a reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which governs the reaction rate.

Computational tools can locate these transient structures and analyze their geometry and electronic properties. Vibrational frequency calculations are performed on a suspected transition state structure; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. osu.edu For a reaction involving 3-bromopyridine or its corresponding pyridinium ion, such as a nucleophilic aromatic substitution, DFT calculations could be used to:

Model the approach of the nucleophile to the pyridinium ring.

Locate the transition state for the formation of a Meisenheimer-type intermediate.

Calculate the activation energy barrier for this step.

By comparing the activation energies for different possible pathways or with different nucleophiles, chemists can predict reaction outcomes and selectivity. Studies on deamination reactions involving pyridinium salts have successfully used computation to analyze the reduction and C-N bond cleavage steps, correlating calculated energies with experimental data. nih.gov

Advanced Quantum Chemical Calculations for this compound

Advanced quantum chemical calculations offer profound insights into the electronic structure, reactivity, and optical properties of this compound. By modeling the protonated form, the 3-bromopyridinium cation, these computational methods elucidate the intricate details of electron distribution and charge-related phenomena within the molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized Lewis-like bonding picture. This analysis provides valuable information about charge distribution, hybridization, and the nature of bonding and antibonding interactions within a molecule. For the 3-bromopyridinium cation, the key species in this compound, NBO analysis would reveal the electronic interactions that govern its stability and reactivity.

NBO analysis examines the interactions between "donor" (filled) and "acceptor" (unfilled) orbitals. The stabilization energy, E(2), associated with the delocalization of electrons from a donor NBO to an acceptor NBO is calculated using second-order perturbation theory. Larger E(2) values indicate stronger interactions.

Table 1: Illustrative NBO Analysis Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (Br) | π(C2-C3) | Value | Hyperconjugation |

| LP (Br) | π(C4-C5) | Value | Hyperconjugation |

| σ(C-H) | σ(N-C) | Value | Hyperconjugation |

| π(C2-C3) | π(C4-C5) | Value | π-delocalization |

Note: The values in this table are illustrative and represent the types of interactions that would be quantified in an NBO analysis of the 3-bromopyridinium cation.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electrostatic potential on the electron density surface of a molecule. It provides a color-coded map where different colors represent varying electrostatic potential values, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for predicting and understanding the non-covalent interactions and reactive sites of a molecule.

The MEP analysis of the 3BP+ cation is instrumental in understanding its interactions in the solid state, such as in the compound (3BP)[Cu(H2O)Cl3]. yu.edu.joyu.edu.jo The positive potential on the N-H group facilitates strong N-H···Cl and N-H···O hydrogen bonding. yu.edu.joyu.edu.jo The less positive region on the bromine atom can participate in C-Br···Cl halogen bonding interactions, which are weaker than the hydrogen bonds. yu.edu.jo

Table 2: Molecular Electrostatic Potential (MEP) Features of the 3-Bromopyridinium Cation

| Molecular Region | Electrostatic Potential | Predicted Interaction |

| N-H group | Most Positive | Strong hydrogen bond donor |

| Bromine atom (π-region) | Least Positive | Halogen bond donor |

| Aromatic ring | Positive | General electrophilic character |

Hyperpolarizability and Charge Transfer Studies

Hyperpolarizability is a measure of a molecule's nonlinear optical (NLO) response to an applied electric field. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics and photonics. Intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group within a molecule is a key factor that can enhance hyperpolarizability.

In the context of this compound, the 3-bromopyridinium cation is the species of interest. Pyridinium salts, in general, are known to exhibit NLO properties, often due to charge transfer phenomena. nih.govorganic-chemistry.org The pyridinium ring itself is an electron-accepting moiety, and its properties can be tuned by substituents.

While specific hyperpolarizability calculations for the 3-bromopyridinium cation were not found in the provided search results, studies on related pyridinium derivatives indicate that charge transfer transitions can be observed, for instance, in complexes with iodide anions. nih.gov The electronic properties, and thus the potential for charge transfer and hyperpolarizability, are influenced by the substituents on the pyridinium ring. nih.gov The bromine atom in the 3-position will modulate the electronic distribution of the pyridinium ring, which in turn would affect its NLO properties. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict excitation energies and oscillator strengths, which are related to the hyperpolarizability.

Table 3: Factors Influencing Hyperpolarizability in Pyridinium-based Systems

| Factor | Description | Potential Impact on 3-Bromopyridinium |

| Intramolecular Charge Transfer (ICT) | Electron delocalization from a donor to an acceptor part of the molecule. | The brominated pyridinium ring acts as an acceptor; the overall ICT will depend on interactions with its counter-ion and environment. |

| Nature of Substituents | Electron-donating or withdrawing groups on the pyridinium ring. | The bromine atom is an electron-withdrawing group, which will influence the electronic structure and NLO response. |

| Molecular Asymmetry | A non-centrosymmetric charge distribution can lead to a non-zero first hyperpolarizability (β). | The substitution pattern of the 3-bromopyridinium cation contributes to its asymmetry. |

| Solvent Effects | The polarity of the surrounding medium can influence charge transfer and hyperpolarizability. | The properties in solution would differ from the gas phase or solid state. |

Q & A

Q. What are effective synthetic routes for preparing 3-Bromopyridine hydrochloride?

- Methodological Answer : this compound can be synthesized via Grignard or organometallic reactions. For example, reacting 3-bromopyridine with trimethylsilylmethyllithium in hexane at 0°C (Stage 1), followed by treatment with dimethyldisulphide (Stage 2), yields the product with 88% efficiency . Alternatively, coupling 3-bromopyridine with isopropylmagnesium chloride in tetrahydrofuran (20°C, inert atmosphere) and subsequent quenching with saturated ammonium chloride achieves intermediate isolation . These methods emphasize temperature control, solvent selection, and stoichiometric precision to optimize yields.

Q. Which analytical techniques are recommended for confirming the crystalline structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. For instance, the hydrochloride salt of a derivative (e.g., tram-diallylation product) was confirmed via XRD, revealing bond distances and angles critical for understanding steric and electronic effects . Refinement software like SHELXL can further validate crystallographic data by optimizing atomic coordinates and thermal parameters .

Q. What safety protocols should be prioritized during experimental handling?

- Methodological Answer : Strict adherence to PPE (gloves, goggles, lab coat) and ventilation is mandatory due to acute toxicity (H301, H311) and flammability (H226) risks . Work in fume hoods to avoid inhalation (H333) and use inert atmospheres for moisture-sensitive reactions. Post-experiment, segregate waste and consult professional disposal services to mitigate environmental hazards .

Q. How can researchers purify this compound post-synthesis?

- Methodological Answer : Post-reaction workup includes quenching with aqueous solutions (e.g., saturated NH₄Cl) to neutralize organometallic intermediates, followed by extraction with non-polar solvents (e.g., diethyl ether). Crystallization from ethanol or hexane under controlled cooling (-12°C to -5°C) enhances purity, as demonstrated in multi-step syntheses .

Advanced Research Questions

Q. How does computational modeling optimize reaction pathways involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict ligand dissociation kinetics and catalytic activity. For example, studies on Ru complexes with 3-bromopyridine ligands revealed that the Ru-N bond length (2.398 Å vs. 2.221 Å) influences dissociation barriers, guiding the design of catalysts with tailored lability . Software like Gaussian or ORCA can model transition states and Gibbs energy profiles to identify energetically favorable pathways.

Q. What is the impact of bromine substitution on metastable ion behavior in mass spectrometry?

- Methodological Answer : The bromine atom's position relative to the pyridine nitrogen affects ion fragmentation. In 3-bromopyridine, the metastable ion spectra show distinct kinetic energy release patterns compared to 2- or 4-substituted isomers, reflecting differences in internal energy redistribution. This requires high-resolution MS/MS and collision-induced dissociation (CID) to resolve structural isomers .

Q. How do ligand dissociation energies influence catalytic applications of this compound derivatives?

- Methodological Answer : In Ru-based catalysts, two-step dissociation of 3-bromopyridine ligands determines catalytic turnover. Computational studies indicate that ligands cis to the N-heterocyclic carbene (NHC) dissociate faster (ΔG‡ = 18.3 kcal/mol) than trans ligands (ΔG‡ = 22.1 kcal/mol), enabling selective activation in olefin metathesis . Experimental validation via kinetic profiling (e.g., variable-temperature NMR) is critical.

Q. Can isotopic labeling (e.g., ¹⁴C) of this compound enhance mechanistic studies?

- Methodological Answer : Radiolabeled 3-bromopyridine ([2,6-¹⁴C], 100–120 mCi/mmol) enables tracing reaction pathways in allylation or cross-coupling reactions. For instance, isotopic dilution assays quantify intermediate formation rates, while autoradiography maps spatial distribution in heterogeneous catalysis . Ensure compliance with radiation safety protocols during synthesis and handling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.